molecular formula C7H3ClINS B13022901 7-Chloro-4-iodothieno[2,3-c]pyridine

7-Chloro-4-iodothieno[2,3-c]pyridine

Cat. No.: B13022901
M. Wt: 295.53 g/mol
InChI Key: RBEDPBMJXJNUIB-UHFFFAOYSA-N
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Description

7-Chloro-4-iodothieno[2,3-c]pyridine is a halogenated heterocyclic compound featuring a fused thiophene-pyridine core. Thieno[2,3-c]pyridine derivatives are recognized for their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

7-chloro-4-iodothieno[2,3-c]pyridine

InChI

InChI=1S/C7H3ClINS/c8-7-6-4(1-2-11-6)5(9)3-10-7/h1-3H

InChI Key

RBEDPBMJXJNUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-iodothieno[2,3-c]pyridine typically involves the halogenation of thieno[2,3-c]pyridine derivatives. One common method includes the use of iodine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the thieno[2,3-c]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-iodothieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 7-Chloro-4-iodothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various cellular pathways. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-c]pyridine scaffold .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Biological Activity
7-Chloro-4-iodothieno[2,3-c]pyridine 7-Cl, 4-I Halogens (Cl, I) ~328.5 (estimated) Potential kinase inhibition
7-Chloro-3-methylthieno[2,3-c]pyridine 7-Cl, 3-CH₃ Chlorine, methyl group ~187.6 Intermediate for APIs
Ethyl 7-cyclopropyl-3-nitro-4-oxo-thieno[2,3-b]pyridine 7-cyclopropyl, 3-NO₂, 4-O, 5-COOEt Nitro, ester, cyclopropyl ~364.3 Cytotoxicity screening
7-(Morpholinyl)-2-(N-piperazinyl)methylthieno[2,3-c]pyridine 7-morpholinyl, 2-piperazinylmethyl Amine, morpholine, piperazine ~375.4 Kinase-targeted drug development
7-Chloro-4-(2,5-dichlorophenyl)-thiochromeno[2,3-b]pyridine 7-Cl, 4-(2,5-Cl₂Ph), thiochromeno core Multiple halogens, sulfur bridge ~471.3 Unknown (structural analog)

Key Observations:

  • Halogen Effects: The iodine in this compound enhances electrophilicity and may improve binding to hydrophobic pockets in proteins compared to smaller halogens (e.g., Cl) .
  • Substituent Position: The 4-iodo group differentiates it from analogs like 7-chloro-3-methylthieno[2,3-c]pyridine, where the methyl group at position 3 increases lipophilicity but reduces steric hindrance .
  • Ring Systems: Thieno[2,3-c]pyridines (e.g., the target compound) exhibit planar fused-ring systems ideal for intercalation, whereas thiochromeno[2,3-b]pyridines () introduce a sulfur-containing bridge, altering conformational flexibility .

Pharmacological and Physicochemical Properties

  • Solubility: The iodine atom in this compound may reduce aqueous solubility compared to methyl or morpholinyl analogs but improve membrane permeability .
  • Cytotoxicity: Pyrrolo[2,3-c]pyridines () show EGFR-targeted cytotoxicity, implying that halogenated thieno[2,3-c]pyridines might exhibit similar mechanisms with enhanced selectivity due to larger halogens .
  • Thermal Stability : Methyl and cyclopropyl substituents () increase thermal stability compared to iodine, which may introduce steric strain .

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